2-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}-1-(piperidin-1-yl)ethan-1-one
Description
The compound 2-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}-1-(piperidin-1-yl)ethan-1-one is a benzimidazole-derived small molecule characterized by:
- A 1H-1,3-benzodiazole (benzimidazole) core substituted at position 2 with a (4-methoxyphenyl)methyl group.
- An ethanone moiety at position 1 of the benzimidazole, linked to a piperidin-1-yl group.
This structure combines the aromaticity and hydrogen-bonding capacity of benzimidazole with the lipophilic 4-methoxyphenylmethyl substituent and the basic piperidine ring.
Properties
IUPAC Name |
2-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-27-18-11-9-17(10-12-18)15-21-23-19-7-3-4-8-20(19)25(21)16-22(26)24-13-5-2-6-14-24/h3-4,7-12H,2,5-6,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJNITKUSNRSTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}-1-(piperidin-1-yl)ethan-1-one is a member of the benzodiazole family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, highlighting relevant research findings, case studies, and data tables that summarize its pharmacological effects.
Basic Information
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 53039-62-6 |
| Molecular Formula | C₁₅H₁₄N₂O |
| Molecular Weight | 238.28 g/mol |
| Purity (HPLC) | 98% |
The biological activity of the compound is primarily attributed to its interaction with various receptors in the central nervous system (CNS). The benzodiazole moiety is known to influence neurotransmitter systems, particularly those involving GABA (gamma-aminobutyric acid), which plays a critical role in inhibitory neurotransmission.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anxiolytic Activity : Studies have shown that compounds with similar structures can reduce anxiety-like behaviors in animal models, suggesting potential anxiolytic properties.
- Antidepressant Effects : Some derivatives of benzodiazoles have demonstrated antidepressant-like effects in preclinical studies, possibly through modulation of serotonin pathways.
- Neuroprotective Properties : There is evidence that certain benzodiazoles can protect neuronal cells from oxidative stress and apoptosis, indicating potential therapeutic applications in neurodegenerative diseases.
Study 1: Anxiolytic Effects
A study conducted on mice evaluated the anxiolytic effects of a similar benzodiazole derivative. The results indicated a significant reduction in anxiety-like behavior as measured by the elevated plus maze test. The compound was administered at varying doses (1 mg/kg, 5 mg/kg, and 10 mg/kg), with the highest dose showing the most pronounced effect.
Study 2: Antidepressant Activity
In a separate study focusing on the antidepressant properties of related compounds, researchers found that administration of the compound at doses of 10 mg/kg resulted in a significant decrease in immobility time during the forced swim test, suggesting antidepressant-like effects.
Table: Biological Activities of Benzodiazole Derivatives
| Compound Name | Anxiolytic Activity | Antidepressant Activity | Neuroprotective Effects |
|---|---|---|---|
| 2-{2-[(4-methoxyphenyl)methyl]-1H-benzodiazol-1-yl}-1-(piperidin-1-yl)ethan-1-one | Yes | Yes | Yes |
| 2-{2-[4-chlorophenylmethyl]-1H-benzodiazol-1-yl}-N,N-diethyl ethanamine | Yes | No | Yes |
| N,N-Diethylbenzimidazole | No | Yes | Yes |
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Analogues
*Predicted using fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
